molecular formula C17H14O2 B14314285 3-Ethylphenanthrene-2-carboxylic acid CAS No. 112878-80-5

3-Ethylphenanthrene-2-carboxylic acid

Cat. No.: B14314285
CAS No.: 112878-80-5
M. Wt: 250.29 g/mol
InChI Key: LORIFMAOOJUQMX-UHFFFAOYSA-N
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Description

3-Ethylphenanthrene-2-carboxylic acid is an organic compound belonging to the phenanthrene family, characterized by a three-ring aromatic structure. This compound features an ethyl group at the third position and a carboxylic acid group at the second position on the phenanthrene backbone. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylphenanthrene-2-carboxylic acid typically involves multi-step organic reactions starting from phenanthrene. One common method includes:

    Friedel-Crafts Alkylation: Phenanthrene undergoes alkylation with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethyl group at the third position.

    Oxidation: The ethylated phenanthrene is then oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the second position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of 3-ethylphenanthrene-2-carboxaldehyde or 3-ethylphenanthrene-2-carboxylic ketone.

    Reduction: Formation of 3-ethylphenanthrene-2-methanol or 3-ethylphenanthrene-2-carboxaldehyde.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-Ethylphenanthrene-2-carboxylic acid finds applications in several scientific domains:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 3-ethylphenanthrene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

    Phenanthrene-2-carboxylic acid: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity.

    3-Methylphenanthrene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    2-Ethylphenanthrene-3-carboxylic acid: Positional isomer with different reactivity and physical properties.

Uniqueness: 3-Ethylphenanthrene-2-carboxylic acid’s unique combination of an ethyl group and a carboxylic acid on the phenanthrene backbone imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

112878-80-5

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

3-ethylphenanthrene-2-carboxylic acid

InChI

InChI=1S/C17H14O2/c1-2-11-9-15-13(10-16(11)17(18)19)8-7-12-5-3-4-6-14(12)15/h3-10H,2H2,1H3,(H,18,19)

InChI Key

LORIFMAOOJUQMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C=CC3=CC=CC=C3C2=C1)C(=O)O

Origin of Product

United States

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